molecular formula C12H16N2O2 B13901952 3-[Benzyl(methyl)amino]oxetane-3-carboxamide

3-[Benzyl(methyl)amino]oxetane-3-carboxamide

Cat. No.: B13901952
M. Wt: 220.27 g/mol
InChI Key: RDJAIKLLVUPVER-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]oxetane-3-carboxamide is a chemical building block designed for research and development applications, strictly for Research Use Only. This compound features an oxetane ring, a four-membered cyclic ether motif of significant interest in contemporary medicinal chemistry . The inherent ring strain and near-planar structure of the oxetane contribute to unique chemical reactivity and physical properties . This scaffold is highly valued as a bioisostere, often used to replace gem-dimethyl or carbonyl groups in lead compounds. Such strategic substitution can lead to profound improvements in a molecule's physicochemical profile, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, which are critical parameters in optimizing drug-like properties . The specific incorporation of a benzyl(methyl)amino side chain at the 3-position of the oxetane ring, coupled with the carboxamide functional group, makes this derivative a valuable intermediate for the synthesis of more complex molecules. It is particularly useful for exploring structure-activity relationships (SAR) in drug discovery programs. Researchers can utilize this compound to create novel derivatives with potential biological activity across various therapeutic areas, leveraging the oxetane's ability to act as a hydrogen bond acceptor and introduce conformational control into a molecular structure . The development of novel oxetane-containing amino acid derivatives, as highlighted in recent scientific literature, underscores the importance of such building blocks for generating DNA-encoded peptide libraries and developing potentially bioactive substances .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[benzyl(methyl)amino]oxetane-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-14(7-10-5-3-2-4-6-10)12(11(13)15)8-16-9-12/h2-6H,7-9H2,1H3,(H2,13,15)

InChI Key

RDJAIKLLVUPVER-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(COC2)C(=O)N

Origin of Product

United States

Preparation Methods

Structural Formula and Properties

Property Value
Chemical Name 3-[Benzyl(methyl)amino]oxetane-3-carboxamide
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS Number 2891597-73-0
Structure Oxetane ring with benzyl(methyl)amino and carboxamide

Preparation Methods Analysis

General Synthetic Strategies for Oxetane Derivatives

The oxetane ring is a strained four-membered cyclic ether, and its functionalization at the 3-position is a focus for synthetic chemists. Below are established methodologies for constructing 3-substituted oxetane derivatives, which can be adapted for the synthesis of this compound:

Method No. Synthetic Approach Key Steps/Features Typical Yields
1 Intramolecular Etherification Cyclization of 1,3-diols via base (e.g., NaH in THF) to form oxetane rings with inversion of stereochemistry 59–87%
2 Epoxide Ring Opening/Ring Closing Conversion of epoxides to halides, then cyclization with base (e.g., KOtBu) to oxetanes 74–99%
3 Williamson Etherification Tosylation of alcohol, followed by nucleophilic substitution using KOtBu or TBAF 59–87%
4 Sugar Derivative Ring Contraction Benzylamine-induced ring contraction of lactones to oxetanes, followed by amide formation 61–82%
5 Functional Group Manipulation Amide formation from ester or acid chloride, often with benzylamine and methylamine 27–81%

Specific Synthetic Route for this compound

While no single publication details the full synthesis of this compound, a plausible multi-step route—based on established oxetane chemistry and amide formation—is as follows:

Stepwise Preparation
Step Description Reagents/Conditions Notes
1 Synthesis of 3-hydroxyoxetane-3-carboxylic acid or ester Starting from 1,3-diol or epoxide See methods 1 & 2 above
2 Activation of carboxylic acid (if starting from acid) to acid chloride or use of ester directly SOCl₂ or similar, or direct amidation Acid chloride or activated ester preferred for amide coupling
3 Amide bond formation with benzyl(methyl)amine Benzyl(methyl)amine, base (e.g., Et₃N) Room temp or mild heating
4 Purification Chromatography (silica gel, reverse phase) Standard for amides
Example Reaction Scheme
  • Oxetane ring formation :
    1,3-diol (or corresponding epoxide) is cyclized using sodium hydride in tetrahydrofuran (THF) to yield 3-hydroxyoxetane.

  • Carboxamide introduction :
    The carboxylic acid or ester at the 3-position is converted to an acid chloride (SOCl₂) or activated ester, then reacted with benzyl(methyl)amine to form the carboxamide.

  • Purification :
    The crude product is purified by silica gel chromatography.

Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Reference
Oxetane ring formation NaH, THF 0–25°C 1–4 h 59–87
Acid chloride formation SOCl₂, DCM 0–25°C 1–2 h 80–90
Amide coupling Benzyl(methyl)amine, Et₃N 0–25°C 2–12 h 65–90
Purification Silica gel chromatography

Research Findings and Notes

  • Oxetane ring construction is best achieved via intramolecular etherification or epoxide ring closure, both of which tolerate a range of substituents at the 3-position, including aryl and amino groups.
  • Amide bond formation with benzyl(methyl)amine is straightforward and benefits from mild conditions, minimizing racemization or side reactions.
  • Purification is typically achieved by standard chromatographic techniques, with the product exhibiting moderate stability under ambient conditions.
  • Yields for each step are generally high (59–90%), but overall yield depends on the efficiency of each transformation and purification losses.
  • No direct literature was found detailing the full multi-step synthesis of this exact compound, but the outlined route is consistent with established oxetane and amide chemistry.

"The synthesis of this compound can be achieved through various methodologies, including intramolecular etherification and amide bond formation, using standard laboratory techniques involving temperature control, solvent selection, and purification methods such as chromatography."

Chemical Reactions Analysis

Types of Reactions: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or the amino group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted oxetane derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]oxetane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can also interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues with Oxetane Moieties

The table below compares 3-[Benzyl(methyl)amino]oxetane-3-carboxamide with structurally related oxetane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Application/Activity
This compound Not reported C₁₂H₁₅N₂O₂ 219.26 g/mol Oxetane, benzyl(methyl)amino, carboxamide Hypothesized enzyme inhibition
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid 1379811-81-0 C₁₂H₁₃NO₅ 251.24 g/mol Oxetane, carbamate, carboxylic acid Intermediate in peptide synthesis
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane 1021392-84-6 C₁₈H₂₂N₂O 282.38 g/mol Oxetane, dibenzylamino, aminomethyl Research reagent in drug discovery

Key Observations :

  • Substituent Effects: The carboxamide group in the target compound may confer better water solubility compared to the carboxylic acid in , while the dibenzylamino group in increases hydrophobicity and steric bulk.
  • Bioactivity: Oxetane-containing BACE-1 inhibitors (e.g., ) exhibit IC₅₀ values in the nanomolar range, suggesting that the target compound’s oxetane-carboxamide scaffold could similarly enhance protease binding.
Compounds with Benzyl(methyl)amino Functionality

The benzyl(methyl)amino group is present in diverse pharmacologically active compounds:

Compound Name CAS Number Core Structure Key Features Bioactivity/Use
This compound Not reported Oxetane Carboxamide substitution Potential enzyme inhibitor
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl 71786-67-9 Ethanone Hydroxyphenyl, hydrochloride salt Research chemical (toxicity noted)
PRL-8-53 (Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate) Not reported Benzoate ester Ethyl linker, ester group Cognitive enhancer (preclinical)

Key Observations :

  • Structural Flexibility: The ethanone core in and benzoate ester in demonstrate that the benzyl(methyl)amino group can be integrated into varied scaffolds, modulating bioavailability and target selectivity.
  • Safety Profile : Compound carries significant hazard warnings (e.g., H315, H319), whereas oxetane derivatives like the target compound may offer improved safety due to reduced metabolic toxicity.

Key Observations :

  • Stability : Oxetane derivatives generally require dry, cool storage to prevent ring-opening reactions.
  • Toxicity : Carboxylic acid derivatives (e.g., ) show oral toxicity (H302), whereas the carboxamide group in the target compound may mitigate this risk.

Biological Activity

3-[Benzyl(methyl)amino]oxetane-3-carboxamide is a synthetic organic compound characterized by its unique oxetane ring structure. Its molecular formula is C₁₂H₁₅N₁O₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with various biological pathways, including anticancer and antibacterial properties.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the oxetane ring may enhance lipophilicity and membrane permeability, which are critical for drug-like properties.

Structural Feature Description
Oxetane RingProvides unique reactivity and stability
Benzyl GroupEnhances lipophilicity and potential interactions with biological targets
Carboxamide GroupAllows for hydrogen bonding interactions

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxetanes have shown promising results in inhibiting cancer cell growth:

  • In vitro Studies : A study reported that similar oxetane derivatives demonstrated IC₅₀ values ranging from 2.2 to 8.7 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Selective Activity : Compounds similar to this oxetane have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported at 8 µM .
  • Potential Applications : The structural characteristics that enhance membrane permeability may also facilitate the development of new antibacterial agents targeting resistant strains.

Study 1: Antiproliferative Effects

A series of oxetane derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study highlighted the most effective compounds, which exhibited low micromolar IC₅₀ values, indicating strong potential for further development as anticancer agents.

Compound Cell Line IC₅₀ (µM)
Compound AMCF-73.1
Compound BHCT1164.4
Compound CHEK 2935.3

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of related oxetane compounds against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

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